Mureidomycin B
Description
Structure
2D Structure
Properties
CAS No. |
114797-05-6 |
|---|---|
Molecular Formula |
C38H50N8O12S |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H50N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-9,14-15,19-20,26-29,31,35,47-49H,10-13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+ |
InChI Key |
DXBJHRPKFQGVGZ-NCELDCMTSA-N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Isomeric SMILES |
CC(C(C(=O)N/C=C/1\CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Canonical SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Synonyms |
mureidomycin B |
Origin of Product |
United States |
Biological Origins and Biosynthetic Pathways of Mureidomycin B
Natural Producers and Genetic Basis of Mureidomycin Biosynthesis
The biosynthesis of mureidomycins is rooted in the complex genetics of specific soil-dwelling bacteria.
Streptomyces roseosporus as a Model Organism for Biosynthesis Studies
Streptomyces roseosporus NRRL 15998 serves as a key model organism for studying the biosynthesis of mureidomycins. nih.govnih.govsciencechina.cn While this strain harbors the genetic blueprint for producing these antibiotics, the biosynthetic gene cluster responsible is typically silent, or "cryptic," under standard laboratory conditions. dntb.gov.uamdpi.com This means that despite having the necessary genes, the bacterium does not produce mureidomycins without specific induction. dntb.gov.ua
Characterization of the Cryptic Mureidomycin Biosynthetic Gene Cluster (mrd BGC)
Genome mining efforts have successfully identified and characterized the mureidomycin biosynthetic gene cluster, designated as the mrd BGC, within the chromosome of S. roseosporus NRRL 15998. dntb.gov.uaresearchgate.netresearchgate.net This cluster contains all the genetic information required for the assembly of the mureidomycin molecule. The mrd BGC is comprised of 28 open reading frames (ORFs), which include genes predicted to be involved in the synthesis of the peptide and nucleoside moieties of the antibiotic, as well as regulatory genes. researchgate.net
Molecular Mechanisms of Biosynthetic Gene Cluster Activation and Regulation
The activation and regulation of the mrd BGC are complex processes, involving both exogenous and endogenous factors.
Role of Exogenous Regulatory Genes (e.g., ssaA from Sansanmycin BGC) in Activating mrd BGC
A significant breakthrough in understanding mureidomycin biosynthesis came with the discovery that the cryptic mrd BGC could be activated by introducing an exogenous regulatory gene. nih.govnih.govsciencechina.cn Specifically, the constitutive expression of ssaA, a regulatory gene from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS, was shown to switch on the production of mureidomycins in S. roseosporus. dntb.gov.uaresearchgate.net Sansanmycins are a closely related group of uridyl peptide antibiotics. asm.org This demonstrated that a heterologous activator could effectively trigger the expression of the entire biosynthetic pathway. dntb.gov.ua
Investigation of Endogenous Regulatory Elements (e.g., SSGG-02995) and Their Inactivity
The mrd BGC in S. roseosporus contains its own putative regulatory genes, including SSGG-02995, which is a homolog of ssaA. dntb.gov.uaresearchgate.net However, studies have surprisingly shown that the constitutive expression of this native activator gene, SSGG-02995, does not stimulate mureidomycin production. dntb.gov.uaresearchgate.net This inactivity of the endogenous regulator is a key reason why the mrd cluster is cryptic. Further investigation into the structure of SSGG-02995 revealed that specific amino acid differences, particularly within the 115-150 amino acid region, compared to SsaA are responsible for its failure to activate the gene cluster. nih.govresearchgate.net
Direct Binding of Regulators to Promoter Regions (e.g., SsaA to 14-nt palindrome sequence)
The molecular mechanism by which SsaA activates the mrd BGC involves direct interaction with the DNA. nih.govnih.govsciencechina.cn Electrophoretic mobility shift assays (EMSAs) and footprinting experiments have revealed that the SsaA protein binds directly to a specific 14-nucleotide palindromic sequence, 5'-CTGRCNNNNGTCAG-3', found within six different promoter regions of the mrd gene cluster. nih.govnih.govsciencechina.cn This binding initiates the transcription of the biosynthetic genes. Disruption of target genes that are directly controlled by SsaA, such as SSGG-02981, SSGG-02987, and SSGG-02994, was shown to be essential for mureidomycin production, confirming the critical role of SsaA in activating the pathway. nih.govnih.gov
Enzymatic Transformations in Mureidomycin B Diversification
The structural diversity of mureidomycin compounds is largely attributed to the action of specific enzymes that modify the core structure. These transformations, including uracil (B121893) ring reduction, antagonistic enzymatic effects, and N-acetylation, are key to the variety of mureidomycin analogs observed.
Role of Oxidoreductases (e.g., SSGG-03002) in Uracil Ring Reduction (Dihydro-Mureidomycin Biosynthesis)
A key modification in the mureidomycin family is the reduction of the uracil ring to a dihydrouracil (B119008) moiety, leading to the formation of dihydro-mureidomycins. This transformation is catalyzed by an oxidoreductase, exemplified by the enzyme SSGG-03002 from Streptomyces roseosporus. nih.govguidetopharmacology.org
Gene disruption studies have been instrumental in elucidating the function of SSGG-03002. When the gene encoding for this oxidoreductase was disrupted, the production of mureidomycins containing a reduced uracil ring (dihydro-mureidomycins) was abolished. nih.govguidetopharmacology.org Instead, the mutant strain accumulated mureidomycins with an unsaturated C5-C6 bond in the uracil ring. nih.govguidetopharmacology.org Conversely, when the antagonistic gene, SSGG-02980, was disrupted, the production of dihydro-mureidomycins became dominant. nih.govguidetopharmacology.org
These findings confirm that SSGG-03002 is directly involved in the biosynthesis of dihydro-mureidomycins by catalyzing the reduction of the uracil ring. nih.govguidetopharmacology.org This enzymatic step is a significant contributor to the structural diversification of mureidomycin antibiotics.
Contribution of Nuclease/Phosphatase Proteins (e.g., SSGG-02980) and Their Antagonistic Effects on Biosynthesis
The biosynthesis of dihydro-mureidomycins is regulated by an unusual antagonistic relationship between the oxidoreductase SSGG-03002 and a putative nuclease/phosphatase protein, SSGG-02980. nih.govguidetopharmacology.org While SSGG-03002 promotes the reduction of the uracil ring, SSGG-02980 appears to counteract this effect. nih.govguidetopharmacology.org
Inactivation of the gene encoding SSGG-02980 in S. roseosporus resulted in a significant increase in the production of dihydro-mureidomycin analogs. nih.gov This suggests that SSGG-02980 normally functions to inhibit or reverse the reduction of the uracil ring. nih.govguidetopharmacology.org The precise mechanism of this antagonistic action by a protein with predicted nuclease/phosphatase activity is a novel and intriguing aspect of mureidomycin biosynthesis that is not yet fully understood. nih.govguidetopharmacology.org This regulatory interplay between an oxidoreductase and a nuclease/phosphatase represents a unique model for controlling the structural outcome of a biosynthetic pathway. nih.gov
Identification and Functional Analysis of N-Acetyltransferases (e.g., NpsB) in Analog Formation
Another layer of structural diversification in mureidomycins is achieved through N-acetylation, a reaction catalyzed by N-acetyltransferases. The enzyme NpsB has been identified as being responsible for the acetylation of the N-terminal amino acid of some uridyl peptide antibiotics. guidetopharmacology.orgvulcanchem.comuni.lu
Analysis of the metabolic profile of a heterologous producer strain containing the mureidomycin/napsamycin biosynthetic gene cluster led to the identification of N-acetylated mureidomycin analogs. guidetopharmacology.orguni.lu The gene npsB, found within the napsamycin biosynthetic gene cluster, encodes an N-acetyltransferase. guidetopharmacology.orgvulcanchem.com Functional analysis confirmed that NpsB is responsible for this acetylation. guidetopharmacology.orguni.lu This modification is thought to potentially play a role in the self-resistance mechanism of the producing organism. guidetopharmacology.orgvulcanchem.com The presence or absence of this N-acetylation contributes to the spectrum of mureidomycin analogs produced.
Putative Nonribosomal Peptide Synthetase (NRPS) Modules in Peptide Backbone Assembly
The peptide backbone of this compound is assembled by a series of nonribosomal peptide synthetase (NRPS) modules. These large, multi-domain enzymes operate in an assembly-line fashion to incorporate specific amino acid building blocks into the growing peptide chain. nih.govmassbank.euscitoys.comresearchgate.net
The biosynthetic gene cluster for mureidomycins in Streptomyces roseosporus NRRL 15998 contains 28 open reading frames, a significant portion of which encode for NRPS machinery. researchgate.netresearchgate.net This NRPS system exhibits an unusual organization, including standalone adenylation and condensation domains, as well as NRPS modules lacking an adenylation domain. researchgate.netresearchgate.net
Each NRPS module is typically responsible for the activation, thiolation, and condensation of a single amino acid. nih.govmassbank.eu The order of the modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product. nih.gov The specific domains within each module, particularly the adenylation (A) domain, determine which amino acid is selected and incorporated. The mureidomycin biosynthetic pathway utilizes this modular logic to construct its characteristic peptide chain, with tailoring enzymes further modifying the backbone to create the final bioactive compound. researchgate.nettandfonline.com
Strategies for Biosynthetic Engineering and Diversification
The understanding of the enzymatic machinery behind mureidomycin biosynthesis opens avenues for the rational design and generation of novel analogs through biosynthetic engineering.
Mutational Biosynthesis for Generating Novel Analogues
Mutational biosynthesis, also known as mutasynthesis, is a powerful technique that has been successfully applied to the diversification of mureidomycin-related compounds. nih.gov This strategy involves the targeted inactivation of a gene responsible for the biosynthesis of a specific precursor, followed by the feeding of synthetic analogs of that precursor to the mutant strain.
For instance, by deleting the gene ssaK in a sansanmycin-producing strain, researchers were able to feed various uridine (B1682114) analogs to the mutant. nih.gov This resulted in the production of twenty-two new sansanmycin analogues with modifications in the 5'-aminouridine moiety. nih.gov Some of these novel compounds exhibited improved antibacterial activity compared to the parent compound. nih.gov This approach demonstrates the feasibility of using mutational biosynthesis to generate novel mureidomycin-type molecules with potentially enhanced therapeutic properties by leveraging the substrate flexibility of the biosynthetic enzymes. guidetopharmacology.orgnih.govnih.gov
Rational Engineering of Biosynthetic Pathways (e.g., CRISPR/Cas9 applications)
Rational engineering of biosynthetic pathways represents a deliberate and knowledge-based approach to modify an organism's genetic and regulatory processes to enhance the production of specific secondary metabolites or to generate novel derivatives. chem960.com This strategy has been notably applied to the production of this compound, a uridyl-peptide antibiotic produced by Streptomyces roseosporus NRRL 15998. guidetopharmacology.orgfishersci.ca
Initial genome mining efforts identified a cryptic biosynthetic gene cluster (BGC) for mureidomycin, designated as the mrd BGC, within S. roseosporus. guidetopharmacology.orgfishersci.ca A significant breakthrough in activating this silent pathway came from the heterologous expression of a foreign activator gene. nih.gov Researchers introduced ssaA, a positive regulatory gene from the sansanmycin biosynthetic gene cluster found in Streptomyces sp. strain SS, into S. roseosporus. fishersci.canih.gov The constitutive expression of ssaA successfully awakened the cryptic mrd cluster, leading to the production and characterization of eight new acetylated mureidomycin analogues. guidetopharmacology.orgnih.gov Interestingly, constitutive expression of the native, homologous activator gene within the mrd cluster, SSGG_02995, did not stimulate mureidomycin production, highlighting the efficacy of using exogenous regulators to unlock cryptic pathways. nih.gov
Further investigation into the molecular mechanism revealed that the activator protein SsaA directly binds to a specific 14-base pair palindrome sequence found within the promoter regions of six genes in the mrd cluster. fishersci.ca Gene disruption experiments confirmed that these SsaA-controlled genes are essential for the biosynthesis of mureidomycins. fishersci.ca A surprising finding from this research was that only a specific fragment of the ssaA gene, encoding amino acids 115-150, was necessary to activate the biosynthesis. fishersci.ca This demonstrates that targeted expression of specific domains from homologous regulatory genes can be a powerful strategy for activating silent BGCs in Streptomyces. fishersci.ca
The advent of the CRISPR/Cas9 genome editing tool has revolutionized the field of metabolic engineering, offering a precise, efficient, and versatile method for genetic manipulation. science.govnih.gov This technology consists of a Cas9 nuclease, which acts as molecular scissors, and a guide RNA (gRNA) that directs the nuclease to a specific location in the genome to make a cut. nih.gov The cell's natural DNA repair mechanisms can then be leveraged to introduce desired genetic changes, such as gene deletions, insertions, or replacements. nih.gov While extensive CRISPR/Cas9-mediated engineering of the entire this compound pathway is a subject of ongoing research, the technology has been applied to elucidate the biosynthesis of its key components. For example, CRISPR-cBEST was used in a gene inactivation experiment in Streptomyces cirratus to study the biosynthetic pathway of (2S,3S)‐2,3‐diaminobutyric acid ((2S,3S)‐DABA), a characteristic nonproteinogenic amino acid that is a crucial building block of mureidomycins. guidetopharmacology.org Such applications are foundational for future rational engineering efforts aimed at creating novel mureidomycin derivatives or improving production titers by overcoming pathway bottlenecks.
Molecular Mechanism of Action of Mureidomycin B
Specific Inhibition of Bacterial Cell Wall Biosynthesis
The bactericidal effect of Mureidomycin B stems from its ability to halt the construction of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. chem960.combmrb.io The absence of a comparable pathway in mammalian cells makes peptidoglycan biosynthesis an attractive target for selective antibacterial agents. uni.lu
Targeting the Peptidoglycan Synthesis Pathway
The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of nucleotide precursors, UDP-N-acetylglucosamine and UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). nih.govubbcluj.ro The process then moves to the cytoplasmic membrane, where the key membrane-associated steps occur. vulcanchem.com this compound exerts its inhibitory effect at this crucial juncture. chem960.com Specifically, it disrupts the first membrane step of the peptidoglycan synthesis cycle. bmrb.ionih.gov This step involves the transfer of the phospho-MurNAc-pentapeptide portion from its water-soluble precursor, UDP-MurNAc-pentapeptide, to a lipid carrier molecule, undecaprenyl phosphate (B84403) (also known as C55-P), which is embedded within the cell membrane. nih.govuni.lu The product of this reaction is Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. nih.govfishersci.be By preventing the formation of Lipid I, this compound effectively stops the supply of building blocks required for the subsequent elongation and cross-linking of the peptidoglycan layer, leading to cell lysis. chem960.com
Identification of Phospho-N-acetylmuramyl-pentapeptide Translocase (MraY) as the Primary Target
Detailed enzymatic studies have conclusively identified Phospho-N-acetylmuramyl-pentapeptide Translocase, commonly known as MraY or Translocase I, as the primary molecular target of the mureidomycin antibiotics. chem960.comnih.govguidetopharmacology.org MraY is the essential integral membrane enzyme responsible for catalyzing the formation of Lipid I from UDP-MurNAc-pentapeptide and undecaprenyl phosphate. nih.govuni.lucenmed.com Research using in vitro systems with ether-treated P. aeruginosa cells demonstrated that mureidomycins inhibit the formation of the lipid-intermediate I. chem960.com This inhibition was reversed when the enzyme's substrate, UDP-MurNAc-pentapeptide, was preincubated with the cell preparation, confirming that the enzyme itself, MraY, is the direct target. chem960.com MraY is a highly conserved enzyme among bacteria and represents a key control point in cell wall construction, making it a prime target for antibiotics with novel mechanisms of action. nih.govvulcanchem.com
Biochemical and Structural Characterization of MraY Interaction
Understanding the precise interaction between this compound and MraY has required sophisticated biochemical and structural analysis techniques. These studies have been facilitated by the development of methods to produce and assay the MraY enzyme outside of its native cellular environment.
Overexpression and Solubilization of MraY for In Vitro Assays
A significant challenge in studying integral membrane proteins like MraY is their production and purification. Researchers have successfully overexpressed the MraY gene (mraY) from various bacteria, including Escherichia coli and Bacillus subtilis, to obtain sufficient quantities of the enzyme for in vitro analysis. uni.luwikipedia.orgguidetopharmacology.org The overexpressed MraY, embedded in the cell membrane, can be solubilized using non-denaturing detergents such as Triton X-100, CHAPS, and dodecyl-β-D-maltoside (DDM) while retaining its catalytic activity. wikipedia.orgscitoys.comdaneshyari.com Although E. coli MraY has proven difficult to purify to homogeneity after solubilization, these detergent-solubilized preparations and crude membrane fractions are suitable for kinetic assays and inhibitor screening. wikipedia.orglipidmaps.org The development of a continuous fluorescence-based assay, which uses a dansylated derivative of the UDP-MurNAc-pentapeptide substrate, has been instrumental in enabling detailed kinetic characterization of MraY inhibitors like the mureidomycins. uni.luscitoys.com
Kinetic Analysis of MraY Inhibition: Slow-Binding Inhibition by Mureidomycin A/B
Kinetic analysis of the interaction between mureidomycins and solubilized E. coli MraY reveals a specific type of inhibition known as slow-binding inhibition. uni.luguidetopharmacology.org Mureidomycin A, a potent member of the class, demonstrates this behavior with initial (Ki) and final steady-state (Ki*) inhibition constants of 36 nM and 2 nM, respectively. uni.lu This two-step process suggests an initial weak binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a much tighter enzyme-inhibitor complex. guidetopharmacology.org this compound, as a close structural analog, is also a reversible, slow-binding inhibitor of MraY. nih.govresearchgate.net
| Inhibitor | Inhibition Type | Ki | Ki* |
| Mureidomycin A | Slow-Binding | 36 nM | 2 nM |
| Liposidomycin B | Slow-Binding | 80 ± 15 nM | |
| Tunicamycin (B1663573) | Reversible | 0.55 ± 0.1 µM | |
| Data derived from studies on solubilized E. coli MraY. bmrb.iouni.lunih.gov |
Competitive Inhibition Modes of Mureidomycins with MraY Substrates (UDP-MurNAc-pentapeptide and Undecaprenyl Phosphate)
Further kinetic studies have elucidated the competitive nature of mureidomycin inhibition. Unlike other MraY inhibitors that compete with only one of the two substrates, mureidomycins are competitive with respect to both the hydrophilic substrate, UDP-MurNAc-pentapeptide, and the lipid carrier substrate, undecaprenyl phosphate. nih.govguidetopharmacology.orgresearchgate.net This dual competitive inhibition mode is a distinct characteristic of the mureidomycin class. nih.gov This indicates that the inhibitor binds to the enzyme's active site in a manner that occludes the binding of both natural substrates. In contrast, inhibitors like tunicamycin are competitive with UDP-MurNAc-pentapeptide but noncompetitive with the lipid substrate, while liposidomycin B is competitive with the lipid substrate but noncompetitive with UDP-MurNAc-pentapeptide. bmrb.ioresearchgate.net
| MraY Inhibitor | Competition with UDP-MurNAc-pentapeptide | Competition with Undecaprenyl Phosphate |
| Mureidomycin A/B | Competitive | Competitive |
| Tunicamycin | Competitive | Noncompetitive |
| Liposidomycin B | Noncompetitive | Competitive |
| Inhibition modes determined for E. coli MraY. nih.govbmrb.ioresearchgate.net |
Proposed Binding Interactions within the MraY Active Site (e.g., Uridine (B1682114) Binding Pocket, Mg2+ Cofactor Displacement)
The inhibitory action of this compound is rooted in its ability to bind to the active site of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). warwick.ac.uk This binding event physically obstructs the enzyme's natural substrate, UDP-MurNAc-pentapeptide (UM5A), from accessing the site, thereby halting the peptidoglycan synthesis pathway. warwick.ac.uk Structural studies of MraY in complex with various nucleoside inhibitors, including the closely related 3'-hydroxymureidomycin A, have revealed a detailed picture of these interactions. researchgate.netnih.gov
A key feature of the MraY active site is a well-defined and enclosed "uridine binding pocket," which accommodates the uridine moiety common to all nucleoside inhibitors. nih.gov Upon inhibitor binding, the uracil (B121893) portion of the nucleoside engages in an extensive hydrogen-bonding network. nih.gov This network involves interactions with the backbone of amino acid residues Glycine (B1666218) 194 (G194) and Leucine 195 (L195), as well as the side chain of Aspartic acid 196 (D196) located in Loop C of the enzyme. researchgate.netnih.gov Further stabilization is achieved through a hydrogen bond with Lysine 70 (K70) and a critical π-π stacking interaction with Phenylalanine 262 (F262) in Loop D. researchgate.netnih.gov The importance of this stacking interaction is highlighted by mutagenesis studies where replacing F262 with alanine (B10760859) significantly reduces inhibitor activity and binding. nih.gov While the uridine pocket is well-defined, it shows some flexibility, accommodating the slightly different positioning of the uracil moiety from various inhibitors like mureidomycins and capuramycins. nih.gov
Adjacent to the uridine pocket is a second, shallower binding site known as the "uridine-adjacent site," composed of residues such as Threonine 75 (T75), Asparagine 190 (N190), Aspartic acid 193 (D193), and Glycine 264 (G264). nih.gov This site is crucial for binding other parts of the inhibitor molecules and contributes to their selectivity. nih.gov The mureidomycins, with their unique tetrapeptide structure, interact with this and other regions of the active site. researchgate.net
A critical aspect of mureidomycin's mechanism is its interaction, or lack thereof, with the catalytic machinery of MraY. The enzyme's catalytic activity requires a Mg2+ cofactor, which is coordinated by conserved aspartate residues (D115, D116, and D267 in E. coli MraY). beilstein-journals.org Structural studies of MraY with the related inhibitor muraymycin D2 surprisingly revealed that the inhibitor does not interact with these three catalytically essential acidic residues or the Mg2+ cofactor. nih.govresearchgate.net This contrasts with the previously held assumption that inhibitors might require the cofactor for binding. nih.gov In fact, for some inhibitors like tunicamycin, Mg2+ appears to compete with binding to MraY. osti.gov This suggests that mureidomycins and related compounds inhibit MraY not by directly chelating the essential metal cofactor, but by occupying the substrate binding site in a way that is distinct from the natural substrate, leading to a non-productive enzyme-inhibitor complex. nih.gov
Comparative Analysis of this compound with Other MraY Inhibitors
Distinct Mechanisms of Action among Uridyl Peptide Antibiotics (e.g., Muraymycins, Tunicamycins, Liposidomycins, Capuramycins)
This compound belongs to the broad class of uridyl peptide antibiotics that target MraY, yet each family within this class exhibits a distinct mechanism of action, inhibitor kinetics, and antibacterial spectrum. nih.govmdpi.com These differences arise from their unique structural features, which interact with various "hot spots" within the MraY active site. researchgate.net
Mureidomycins are classified as reversible, slow-binding inhibitors of MraY. nih.gov They act as competitive inhibitors with respect to the enzyme's water-soluble substrate, UDP-MurNAc-pentapeptide (UDP-Mpp). mdpi.com Their mechanism involves binding to the uridine and adjacent pockets on the cytoplasmic face of MraY. warwick.ac.ukresearchgate.net
Muraymycins , like mureidomycins, are peptide-based nucleoside antibiotics. core.ac.uk They also inhibit MraY, and structural analysis of the MraY-muraymycin D2 complex shows that the inhibitor binds in a manner that overlaps with, but is distinct from, the natural substrate. nih.gov Binding induces a significant conformational change in MraY, highlighting the enzyme's plasticity. nih.govmdpi.com Some synthetic lipophilic analogues of muraymycins show improved antibacterial activity, suggesting that interactions with hydrophobic regions of the enzyme are important. mdpi.com
Tunicamycins are liponucleoside inhibitors that contain a long aliphatic chain. nih.govcore.ac.uk This lipid tail is thought to compete with MraY's other substrate, the membrane-embedded lipid carrier undecaprenyl phosphate (C55-P), by occupying a long hydrophobic groove on the enzyme's surface. nih.govresearchgate.net Studies have shown that tunicamycin acts as a competitive inhibitor with respect to UDP-Mpp. mdpi.com Unlike the slow-binding kinetics of mureidomycins, tunicamycin's inhibition can be reversible without a significant time-dependent component. nih.govmdpi.com
Liposidomycins and the related Caprazamycins are also liponucleoside antibiotics. core.ac.uk Similar to tunicamycins, their lipid tails are proposed to interact with the hydrophobic C55-P binding site. nih.gov Liposidomycin, like mureidomycin, is a reversible slow-binding inhibitor of MraY. nih.gov
Capuramycins are nucleoside antibiotics that lack the extensive peptide or lipid tails of the other families. core.ac.uk They bind to the uridine and uridine-adjacent sites of MraY. researchgate.net Capuramycin (B22844) does not exhibit time-dependent inhibition of the enzyme. nih.gov
The table below summarizes the distinct kinetic and competitive mechanisms of these MraY inhibitor classes.
| Inhibitor Class | Example Compound | Kinetic Mechanism | Competitive Against |
| Mureidomycins | Mureidomycin A/B | Reversible, Slow-Binding | UDP-MurNAc-pentapeptide |
| Muraymycins | Muraymycin D2 | - | UDP-MurNAc-pentapeptide |
| Tunicamycins | Tunicamycin | Reversible | UDP-MurNAc-pentapeptide |
| Liposidomycins | Liposidomycin B | Reversible, Slow-Binding | - |
| Capuramycins | Capuramycin | No Time-Dependence | - |
Selectivity of Mureidomycins for Bacterial MraY versus Mammalian Phosphosugar Transferases
A critical factor for the clinical potential of an antibiotic is its selectivity for the bacterial target over any homologous enzymes in the host. MraY belongs to a superfamily of phosphosugar transferases that includes the human enzyme GlcNAc-1-P-transferase (GPT), which is essential for N-linked glycosylation. nih.gov Inhibition of human GPT can lead to cytotoxicity. nih.gov
Mureidomycins exhibit a high degree of selectivity, potently inhibiting bacterial MraY while being non-toxic to mammalian cells. nih.gov This selectivity is a key advantage over other MraY inhibitors, most notably tunicamycin. nih.gov
Tunicamycin is a potent inhibitor of both bacterial MraY and its eukaryotic homolog, GPT. nih.govosti.gov This lack of selectivity makes tunicamycin cytotoxic to human cells, limiting its therapeutic use to a laboratory tool. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Mureidomycin B and Analogues
Importance of the Dihydrouracil (B119008) Moiety in Mureidomycin B for Inhibitory Activity
The core structure of mureidomycins features a uridine-derived nucleoside. A key distinguishing feature of this compound is the presence of a dihydrouracil moiety, in contrast to Mureidomycin A and C, which contain a uracil (B121893) base. rsc.orgjst.go.jp The saturation of the C5-C6 double bond in the uracil ring to form dihydrouracil has a discernible, though not critical, impact on the molecule's biological activity.
Research comparing naturally occurring mureidomycins has shown that those with a dihydrouracil base, such as this compound and D, exhibit slightly lower biological activity profiles than their counterparts containing an unsaturated uracil ring. This suggests that while the dihydrouracil is well-tolerated, the aromaticity of the uracil nucleobase contributes to optimal inhibitory potency. Studies on other MraY inhibitors, such as tunicamycin (B1663573) and muraymycin analogues, have reinforced this observation. For instance, the reduction of the uracil C5-C6 double bond in a muraymycin analogue led to an approximate tenfold decrease in inhibitory activity against MraY. Similarly, a tunicamycin variant with a reduced dihydrouracil ring showed that the planarity of the uracil motif was not a substantial contributor to its interaction with MraY, though some activity was lost.
While minor modifications like the reduction to a dihydrouracil are tolerated, more significant alterations to the uracil ring, such as methylation or halogenation at the 5-position, typically result in a near-complete loss of inhibitory activity. This highlights the specific and sensitive nature of the interaction between the uracil-binding pocket of MraY and the nucleobase of the inhibitor.
Effects of Peptide Chain Modifications on MraY Inhibition and Antimicrobial Activity
The peptide chain of mureidomycins is a critical component for their inhibitory activity, and modifications to this chain have been extensively studied to probe the SAR.
Impact of N-acetylation on Mureidomycin Analogues
N-acetylated versions of mureidomycins have been isolated and studied. molaid.comresearchgate.net The addition of an acetyl group to the N-terminal amino acid of the peptide chain generally results in reduced inhibitory activity against the MraY enzyme. researchgate.netrsc.orgrsc.org For example, the preparation of N-succinyl, di-acetyl, and tri-acetyl derivatives of Mureidomycin A led to a decrease in their potency as inhibitors of E. coli MraY. rsc.orgrsc.org
This reduction in activity suggests that a free primary amino group at the N-terminus is important for optimal interaction with the enzyme's active site. It has been proposed that this terminal amino group may interact with the Mg²⁺ cofactor binding site of MraY. researchgate.net However, the biological role of N-acetylation may not be solely related to target inhibition. In the producing organisms, such as Streptomyces species, N-acetylation of the antibiotic is thought to be a self-resistance mechanism, protecting the host from the antimicrobial action of the compound it produces. researchgate.net The discovery of several N-acetylmureidomycins, including N-acetylmureidomycin A, B, and E-J, underscores the relevance of this modification. molaid.comresearchgate.net
Significance of Amino Acid Substitutions (e.g., m-tyrosine, methionine, phenylalanine)
The specific amino acids within the mureidomycin peptide chain are crucial for its biological function. The general structure of mureidomycins includes two m-tyrosine residues, a methionine residue, and a non-proteinogenic diaminobutyric acid residue. researchgate.net
m-Tyrosine: This non-proteinogenic amino acid is a characteristic component of the mureidomycin peptide backbone. jst.go.jp The N-terminal amino acid of uridyl peptide antibiotics, which is often m-tyrosine, is considered an important functional group for MraY inhibition. researchgate.net Studies have shown that the phenolic hydroxyl groups of the m-tyrosine residues likely form significant binding interactions within the MraY active site. rsc.org
Phenylalanine: The flexibility of the biosynthetic machinery allows for the incorporation of other amino acids. For example, novel analogues such as N-acetylmureidomycin G have been identified, in which the C-terminal m-tyrosine is replaced by phenylalanine. nih.gov This substitution demonstrates that the non-ribosomal peptide synthetases (NRPSs) responsible for assembling the peptide chain have a degree of flexibility, allowing for variations that can be exploited for generating new analogues with potentially altered biological activities. nih.gov
The following table summarizes the inhibitory activities of some mureidomycin analogues with modifications in their peptide chains.
| Compound | Modification | Target/Organism | Activity |
| N-acetylmureidomycin A | N-terminal acetylation | E. coli MraY | Reduced activity |
| N-succinylmureidomycin A | N-terminal succinylation | E. coli MraY | Reduced activity |
| N-acetylmureidomycin G | C-terminal m-Tyr replaced by Phe | P. aeruginosa | Potent inhibitory activity |
Role of Specific Linkages (e.g., N-methyl amide and 5'-uridine ester linkages)
The chemical bonds connecting the different components of mureidomycin analogues are vital for their activity. Studies on simplified, synthetic analogues have shed light on the importance of specific linkages.
In a key study, a series of 5'-uridinyl dipeptides were synthesized to mimic the N-terminal portion of Mureidomycin A. The results demonstrated that two linkages were critical for achieving the highest level of biological activity: a central N-methyl amide linkage and a 5'-uridine ester linkage . researchgate.netnih.govcapes.gov.br The N-methyl amide bond is believed to be important for positioning the inhibitor correctly within the MraY active site, potentially by inducing a specific cis-amide bond conformation. researchgate.netnih.gov This conformational constraint helps to orient the primary amino terminus of the inhibitor for its proposed interaction with the Mg²⁺ cofactor binding site. researchgate.netnih.gov
Analogues where the N-methyl amide was absent or where the 5'-ester linkage was replaced with a more stable amide linkage (at the 5'-amino-5'-deoxyuridine) showed significantly reduced or no activity. researchgate.netnih.gov This highlights that both the specific type of atom (ester oxygen vs. amide nitrogen) and the conformational influence of the N-methylation are crucial for potent MraY inhibition.
Development of Quantitative Structure-Activity Relationships (QSAR) for MraY Inhibitors
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For MraY inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for related classes of nucleoside inhibitors, such as capuramycins and muraymycins. uky.edunih.gov
These studies provide valuable insights into the steric, electrostatic, and hydrophobic requirements for potent inhibition of MraY. For instance, a 3D-QSAR study on capuramycin (B22844) analogues identified key structural features:
Bulky and electropositive groups at the azepan-2-one (B1668282) moiety were unfavorable for activity. uky.edu
Small, electropositive substituents at the 2'-OH of the nucleoside improved bioactivity. uky.edu
Bulky groups at the sugar hydroxyl could enhance MraY inhibition. uky.edu
While specific QSAR models focused solely on the mureidomycin class are less common in the literature, the existing models for other MraY inhibitors provide a framework for designing new mureidomycin analogues. nih.gov Computational docking and manifold-based analyses have been applied to a range of MraY inhibitors, including Mureidomycin A, to simulate molecular recognition and correlate structural properties with minimum inhibitory concentrations (MIC). mdpi.com These computational approaches help in predicting the activity of novel compounds and provide a theoretical basis for understanding the interactions observed in experimental SAR studies, guiding the rational design of more potent MraY-targeted antibiotics. nih.govmdpi.com
Research on Analogues and Derivatives of Mureidomycin B
Identification of Naturally Occurring Acetylated and Dihydro-Mureidomycin Analogues
Recent genome mining and metabolic analysis of Streptomyces roseosporus NRRL 15998 have led to the identification of several naturally occurring acetylated mureidomycin analogues. researchgate.netdntb.gov.ua Activation of a cryptic biosynthetic gene cluster in this strain resulted in the production of these novel compounds, which demonstrated potent inhibitory activity against the highly refractory pathogen Pseudomonas aeruginosa. researchgate.netdntb.gov.ua The acetylation is believed to be a self-resistance mechanism for the producing organism. researchgate.net
Furthermore, research has identified naturally occurring mureidomycin analogues, such as Mureidomycin B and D, that contain a dihydrouracil (B119008) moiety instead of the typical uracil (B121893) base. nih.govresearchgate.net These dihydro-mureidomycins exhibit only slightly lower biological activity compared to their uracil-containing counterparts. nih.govresearchgate.net The biosynthesis of these dihydro-mureidomycins involves an oxidoreductase, while another enzyme, a putative nuclease/phosphatase, appears to antagonize this reduction. researchgate.net
Synthetic Methodologies for this compound Analogues
The structural complexity of mureidomycins has spurred the development of various synthetic strategies to access analogues for SAR studies.
The total synthesis of peptidylnucleoside antibiotics like mureidomycins presents significant challenges. beilstein-journals.org However, progress has been made in developing methodologies for the production of key structural motifs, such as 4',5'-unsaturated enamine nucleosides. mountainscholar.org These synthetic efforts are crucial for confirming the structures of natural products and providing access to analogues with modifications that are not accessible through semi-synthesis.
To expedite the exploration of the chemical space around the mureidomycin scaffold, solid-phase synthesis has been employed to generate libraries of analogues. nih.govscribd.com This combinatorial approach allows for the rapid production of a multitude of compounds with variations in the peptide portion of the molecule. nih.govuni-saarland.de For instance, a library of 80 mureidomycin analogues was successfully prepared using these techniques, facilitating a broader understanding of the structural requirements for antibacterial activity. nih.gov While challenges such as the efficiency of certain reaction steps on the solid support exist, this methodology provides a powerful tool for SAR exploration. uni-saarland.de
Recognizing the synthetic complexity of the full mureidomycin structure, researchers have designed and synthesized truncated or simplified analogues to identify the minimal pharmacophore required for MraY inhibition. beilstein-journals.orgmountainscholar.org These studies have revealed that while the complete structure is optimal for potent activity, certain simplified analogues retain a degree of inhibitory function. beilstein-journals.orgnih.gov For example, some truncated analogues lacking parts of the peptide chain still exhibit activity, indicating that the core nucleoside and certain peptide elements are key for binding to MraY. beilstein-journals.orgnih.gov However, significant truncation, such as the removal of the entire peptide motif, can lead to a loss of cellular activity, likely due to issues with cellular uptake. researchgate.net
Solid-Phase Synthesis for Library Generation and SAR Exploration
Evaluation of Novel Analogues for MraY Inhibitory Potency
A critical aspect of analogue development is the evaluation of their ability to inhibit the target enzyme, MraY. Various assays, including fluorescence-based methods, are utilized to determine the IC50 values of new compounds. mdpi.comrsc.org
Studies on acetylated mureidomycins have shown that these derivatives can have reduced activity as inhibitors of E. coli translocase I (MraY). researchgate.netrsc.org Similarly, modifications to the uracil moiety, such as methylation or halogenation, often result in a near-complete loss of inhibitory activity. nih.gov In contrast, dihydro-mureidomycin analogues demonstrate only a slight decrease in potency compared to their unsaturated counterparts. nih.gov
The evaluation of synthetically derived analogues has provided a wealth of SAR data. For instance, the stereochemistry of the nucleoside core has been shown to be important, with some epimers leading to a significant loss of inhibitory potency, while others retain activity. mdpi.com Simplified analogues have also been tested, with some showing promising MraY inhibition. researchgate.net The development of these novel analogues and the continuous evaluation of their MraY inhibitory potency are essential for guiding the design of more effective and synthetically accessible antibacterial agents. mdpi.comdntb.gov.ua
Advanced Research Methodologies and Techniques in Mureidomycin B Studies
Molecular Biology and Genetic Engineering Techniques
The genetic blueprint for Mureidomycin B biosynthesis is encoded within the producing organism, primarily species of Streptomyces. Molecular biology and genetic engineering have provided the tools to decode and manipulate this blueprint.
Genome Mining and Bioinformatics for Biosynthetic Pathway Elucidation
The advent of whole-genome sequencing has enabled researchers to apply genome mining strategies to identify the biosynthetic gene cluster (BGC) responsible for Mureidomycin production. frontiersin.org Bioinformatics tools like antiSMASH can predict BGCs within a sequenced genome, highlighting genes that encode enzymes typically involved in natural product biosynthesis, such as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). frontiersin.orgnih.gov
In the case of mureidomycins, genome mining of Streptomyces roseosporus NRRL 15998 revealed a cryptic gene cluster. researchgate.net This cluster was subsequently activated through the introduction of a heterologous activator gene, ssaA, from the sansanmycin BGC, leading to the production of novel mureidomycin analogues. researchgate.netresearchgate.net This approach not only confirmed the identity of the BGC but also demonstrated the potential for generating structural diversity through genetic manipulation. researchgate.net Further bioinformatic analysis of the mureidomycin BGC in Streptomyces roseosporus has suggested similarities to the biosynthetic pathways of other uridyl peptide antibiotics like napsamycins and pacidamycins. nih.gov
Gene Disruption and Complementation Studies for Functional Characterization of Biosynthetic Enzymes
Once a BGC is identified, gene disruption (knockout) and complementation studies are crucial for determining the function of individual enzymes in the biosynthetic pathway. nih.gov This involves deleting a specific gene and observing the effect on metabolite production. If the production of a particular intermediate or the final product is abolished, it indicates the gene's involvement. The function is then confirmed by reintroducing the gene (complementation), which should restore production.
In the study of this compound biosynthesis in an activated Streptomyces roseosporus strain, researchers constructed gene disruption mutants for two specific genes, SSGG_02980 and SSGG_03002. researchgate.net
Disruption of SSGG_03002 , encoding a putative oxidoreductase, resulted in the specific accumulation of mureidomycins with an unsaturated double bond in the uracil (B121893) ring. researchgate.net
Disruption of SSGG_02980 , encoding a putative nuclease/phosphatase, led to the dominance of mureidomycins with a reduced, single bond in the uracil ring (dihydro-mureidomycins). researchgate.net
These findings elucidated the antagonistic roles of these two enzymes in modifying the uracil moiety of the mureidomycin scaffold. researchgate.net Such precise functional characterization is essential for understanding the intricate enzymatic steps that lead to the final complex structure of this compound and for engineering the pathway to produce novel derivatives. researchgate.netpnas.org
Enzymatic Assays for MraY Activity and Inhibitor Screening
This compound exerts its antibacterial effect by inhibiting MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway. nih.gov Therefore, robust and efficient assays to measure MraY activity are paramount for studying this compound's mechanism and for discovering new MraY inhibitors.
Development and Application of Fluorescence-Based Continuous Assays
Traditional MraY assays were often discontinuous and involved radioactive substrates, making them less suitable for high-throughput applications. The development of fluorescence-based assays has been a significant step forward. These assays often utilize a fluorescently labeled substrate, such as UDP-MurNAc-pentapeptide linked to a fluorophore like dansyl or BODIPY. nih.govbmglabtech.com
One common approach is a fluorescence resonance energy transfer (FRET)-based assay. bmglabtech.comnih.gov In this setup, the MraY enzyme and its lipid substrate are incorporated into micelles containing a FRET acceptor fluorophore. bmglabtech.com When a FRET donor-labeled UDP-MurNAc-pentapeptide substrate is added, the enzymatic reaction brings the donor and acceptor into close proximity, resulting in a measurable FRET signal. bmglabtech.com The inhibition of MraY by compounds like this compound disrupts this reaction, leading to a decrease in the FRET signal. This continuous and homogenous assay format is highly amenable to automation. bmglabtech.comacs.org
High-Throughput Screening Methodologies for Novel MraY Inhibitors
The development of sensitive and automatable assays, particularly fluorescence-based methods, has enabled high-throughput screening (HTS) of large chemical libraries to identify novel MraY inhibitors. nih.govasm.org An HTS campaign against MraY using a FRET-based assay successfully identified novel chemical scaffolds with inhibitory activity. nih.gov
These HTS methodologies are designed to be robust and minimize false positives. nih.govasm.org For instance, a fluorescence detection-based functional assay was validated using known MraY inhibitors, including this compound and tunicamycin (B1663573), demonstrating its reliability for large-scale screening. nih.gov The ability to screen vast numbers of compounds efficiently accelerates the discovery of new lead structures that could be developed into next-generation antibiotics targeting MraY. asm.org
Structural Biology Approaches
Understanding the three-dimensional structure of MraY and how inhibitors like this compound bind to it is crucial for rational drug design. Structural biology techniques, primarily X-ray crystallography and, increasingly, cryo-electron microscopy (cryoEM), provide atomic-level insights into these interactions. nih.govrc-harwell.ac.uk
X-ray Crystallography of MraY-Inhibitor Complexes for Rational Design
X-ray crystallography is a cornerstone technique in structural biology that has been pivotal in understanding the mechanism of MraY (phospho-MurNAc-pentapeptide translocase) inhibition by nucleoside antibiotics, including the mureidomycin class. This method provides high-resolution, three-dimensional structures of the MraY enzyme, both in its unbound (apo) state and in complex with its inhibitors. The resulting atomic-level insights are fundamental for the rational design of novel and more potent antibacterial agents.
The crystallization and structural determination of MraY, an integral membrane protein, have been significant achievements. These studies have revealed a highly conserved active site on the cytoplasmic face of the enzyme. Crystal structures of MraY from various bacterial species, such as Aquifex aeolicus (MraYAA), have been solved in complex with several classes of natural product inhibitors, including muraymycins, capuramycins, caprazamycins, and a derivative of mureidomycin A (3′-hydroxymureidomycin A). wikipedia.orgnih.gov These structures collectively demonstrate that while the inhibitors share a common uridine (B1682114) moiety that binds to a conserved uridine pocket, their diverse core structures interact with different regions of the active site. nih.gov
This structural information has unveiled previously unappreciated "druggable hot spots" in the shallow inhibitor-binding site of MraY. nih.gov For instance, the structural overlay of five different inhibitor-bound MraY structures shows that the uracil group of mureidomycin and capuramycin (B22844) occupies a position distinct from other nucleoside inhibitors. wikipedia.org This detailed understanding of inhibitor binding modes allows researchers to identify key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for high-affinity binding. By mapping these interactions, medicinal chemists can design new molecules that optimize contact with these hot spots, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov The crystal structures serve as a precise blueprint for structure-based drug design, guiding the modification of existing compounds and the creation of entirely new scaffolds tailored to fit the MraY active site.
Table 1: Selected PDB Entries for MraY-Inhibitor Complexes
| PDB ID | MraY Ortholog | Ligand | Resolution (Å) |
|---|---|---|---|
| 5CKR | Aquifex aeolicus | Muraymycin D2 | 2.95 |
| 5JNQ | Clostridium bolteae | Tunicamycin | 2.60 |
| 6OYH | Aquifex aeolicus | Carbacaprazamycin | 2.40 |
| 6OYF | Aquifex aeolicus | Capuramycin | 2.70 |
| 6OYG | Aquifex aeolicus | 3′-hydroxymureidomycin A | 2.70 |
Molecular Modeling and Docking Studies to Predict Binding Modes
Complementing the experimental data from X-ray crystallography, molecular modeling and docking studies are powerful computational techniques used to predict and analyze the binding modes of inhibitors like this compound to the MraY enzyme. These in silico methods are essential for rationalizing structure-activity relationships (SAR) and guiding the design of new analogs with enhanced antibacterial activity. nih.govguidetopharmacology.org
Docking simulations place a ligand (e.g., a mureidomycin analog) into the three-dimensional structure of the target protein's active site, calculating the most likely binding conformations and estimating the binding affinity. cenmed.com For MraY, these studies often utilize the crystal structures of MraY-inhibitor complexes (such as PDB IDs: 5CKR and 6OYH) as a starting point. nih.gov The process helps to visualize how different parts of the inhibitor molecule interact with specific amino acid residues in the MraY binding pocket.
For example, docking studies on various MraY inhibitors have consistently shown that the uracil moiety forms crucial interactions, such as hydrogen bonds with residue D196 and π-π stacking with F262, within the uridine binding pocket. wikipedia.orgnih.gov Modeling also helps to understand the role of other parts of the molecule. In muraymycin analogs, the urea-dipeptide motif is predicted to interact with a carbohydrate recognition domain in a cytoplasmic loop of MraY, and the lipophilic tail is thought to anchor in a hydrophobic groove believed to be the binding site for the lipid substrate, undecaprenyl phosphate (B84403) (C₅₅-P). nih.govguidetopharmacology.org
These predictive models are particularly valuable for understanding compounds like this compound, for which a specific co-crystal structure may not be available. By modeling this compound, which features a dihydrouracil (B119008) ring instead of the uracil in Mureidomycin A, researchers can hypothesize how this modification affects binding affinity and enzyme inhibition. wikipedia.org Docking can predict stabilizing interactions, such as hydrogen bonds and electrostatic contacts, or destabilizing effects like steric hindrance, providing a rationale for observed differences in biological activity. nih.govcenmed.com This predictive power accelerates the drug discovery process by allowing scientists to prioritize the synthesis of compounds with the most promising predicted binding characteristics.
Table 2: Key MraY Residues in Inhibitor Binding Predicted by Molecular Modeling
| MraY Residue | Location/Role in Binding Pocket | Type of Interaction Predicted |
|---|---|---|
| D196 | Uridine binding pocket | Hydrogen bond with uracil moiety |
| F262 | Uridine binding pocket | π-π stacking with uracil moiety |
| N190, D193 | HS1 Domain (Uridine-adjacent) | Hydrogen bond/electrostatic with aminoribosyl group |
| K70, N255 | Uridine binding pocket | Hydrogen bond with uracil moiety |
| H325 | HS2 Domain | Hydrogen bond with inhibitor linker |
| P322, L191 | HS2, HS4, HS6 Domains | Hydrophobic contacts with lipophilic tail |
Analytical Chemistry Techniques for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) and LC-ESI-MS/MS for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are indispensable analytical tools for the characterization and metabolite profiling of this compound and its analogs. nih.govuni.lu These techniques provide exceptional sensitivity and mass accuracy, enabling the precise determination of molecular formulas and the structural elucidation of compounds from complex biological matrices, such as fermentation broths of Streptomyces species. wikipedia.orgguidetoimmunopharmacology.org
Metabolite profiling using LC-MS is crucial for identifying the range of related compounds produced by a microorganism. metabolomicsworkbench.org In the study of mureidomycins, LC separates the different analogs, which are then ionized by ESI and analyzed by the mass spectrometer. HRMS provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺), which is used to calculate a unique elemental composition. wikipedia.org This is critical for distinguishing between closely related analogs, such as Mureidomycin A and this compound, which differ by only two mass units due to the reduction of a double bond in the uracil ring to form dihydrouracil. wikipedia.orgwikipedia.org For example, a study identified two series of mureidomycin analogs where each pair differed by exactly 2 Da, confirming the presence of both uracil- and dihydrouracil-containing variants. wikipedia.org
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint, allowing researchers to identify the core scaffold and locate modifications. guidetopharmacology.orgnih.gov This method has been successfully used to identify new mureidomycin congeners produced through heterologous expression of the biosynthetic gene cluster, demonstrating the power of LC-ESI-MS/MS in both characterization and biosynthetic studies. guidetoimmunopharmacology.orgguidetopharmacology.org
Table 3: Exemplary High-Resolution Mass Spectrometry Data for Mureidomycin Analogs
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
|---|---|---|---|
| Mureidomycin Analog 3 | C₄₀H₅₀N₈O₁₃S | 883.3296 | 883.3295 |
| Reduced Mureidomycin Analog 3' | C₄₀H₅₂N₈O₁₃S | 885.3453 | 885.3416 |
| Mureidomycin Analog 4 | C₄₁H₅₄N₈O₁₃ | 867.3888 | 867.3895 |
| Reduced Mureidomycin Analog 4' | C₄₁H₅₆N₈O₁₃ | 869.4045 | Not Reported |
Data derived from a study on mureidomycin biosynthesis. wikipedia.org
Future Directions and Emerging Research Avenues for Mureidomycin B
Rational Design and Optimization of Mureidomycin B-Derived MraY Inhibitors
The development of effective MraY inhibitors derived from this compound hinges on a rational design approach, leveraging structural knowledge to enhance their therapeutic properties. patsnap.comresearchgate.net MraY, an integral membrane enzyme crucial for bacterial cell wall synthesis, presents a promising target for new antibiotics. nih.govnih.govacs.org The distinct advantage of targeting MraY lies in its absence in human cells, minimizing the potential for off-target effects. patsnap.com
Addressing Challenges in Membrane Permeability and Intracellular Delivery
A significant hurdle in the development of this compound analogues is ensuring their ability to cross bacterial membranes and reach their intracellular target. mdpi.comvicihealthsciences.com The outer membrane of Gram-negative bacteria, in particular, poses a formidable barrier. mdpi.com Strategies to overcome this challenge include the incorporation of lipophilic substituents into the this compound scaffold. mdpi.com For instance, the addition of a long lipid side chain and a positively charged guanidinium (B1211019) group to muraymycin D2 analogues significantly improved their activity against Pseudomonas aeruginosa. mdpi.com This suggests that modifying the physicochemical properties of this compound derivatives to enhance membrane interaction is a viable strategy for improving their efficacy. vicihealthsciences.com
Leveraging Structural Insights for Targeted Modifications
Recent advancements in structural biology have provided high-resolution structures of MraY in complex with various inhibitors, including Mureidomycin. researchgate.netnih.gov These structural insights are invaluable for guiding the rational design of new and improved this compound-based inhibitors. nih.gov Analysis of the MraY active site reveals a well-defined binding pocket for the uridine (B1682114) portion of the inhibitors. nih.govmdpi.com While the uracil (B121893) moiety's position can vary slightly between different inhibitors, it engages in crucial hydrogen bonding and π-π stacking interactions with key residues like F262. nih.gov
Interestingly, naturally occurring this compound and D, which contain a dihydrouracil (B119008) instead of a uracil, show only slightly reduced biological activity. nih.gov This indicates some tolerance for modification at this position. However, major alterations to the uracil ring, such as methylation or halogenation, lead to a significant loss of activity. nih.gov Conversely, the ribose moiety's hydroxyl groups appear to be largely solvent-exposed, suggesting that modifications at these positions might be well-tolerated and could be exploited to improve pharmacokinetic properties without compromising inhibitory activity. nih.gov These detailed structural data provide a roadmap for targeted modifications to optimize the potency and selectivity of this compound analogues. patsnap.comnih.gov
Application of Synthetic Biology and Metabolic Engineering for Production and Diversification
The production and diversification of this compound and its analogues can be significantly advanced through the application of synthetic biology and metabolic engineering techniques. cbd.intnih.govcebib-chile.com These approaches offer powerful tools to manipulate the biosynthetic pathways of these complex natural products. rsc.orgnih.gov
Strategies for Activating Cryptic Gene Clusters
Many microbial genomes harbor "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions but hold the potential to produce novel bioactive compounds. illinois.edu Genome mining has revealed a napsamycin/mureidomycin BGC in Streptomyces roseosporus NRRL 15998. dntb.gov.uaresearchgate.net
One effective strategy to unlock these cryptic pathways is the introduction of a heterologous activator gene. illinois.edu For example, the constitutive expression of the foreign activator gene ssaA, from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS, successfully activated the cryptic mureidomycin gene cluster in S. roseosporus. dntb.gov.uaresearchgate.net This led to the production of novel acetylated mureidomycin analogues with potent activity against Pseudomonas aeruginosa. dntb.gov.uaresearchgate.net Further investigation into the molecular mechanism revealed that the exogenous activator SsaA could directly bind to multiple promoter regions within the mureidomycin gene cluster, initiating transcription. sciencechina.cnnih.gov This approach of using homologous exogenous regulators presents a promising strategy for awakening other silent BGCs and discovering new antibiotics. sciencechina.cnnih.gov
Combinatorial Biosynthesis for Novel this compound Analogues
Combinatorial biosynthesis, which involves the genetic engineering of biosynthetic pathways to create novel chemical structures, is a powerful tool for generating libraries of this compound analogues. tandfonline.com By understanding the biosynthesis of the core components of Mureidomycin, such as the unusual amino acid 2,3-diaminobutyric acid (DABA), researchers can engineer the producing organisms to incorporate different building blocks. psu.edu Studies have shown that L-threonine is a likely precursor for DABA biosynthesis. psu.edu
This knowledge can be harnessed to feed the biosynthetic machinery with various precursors, leading to the creation of a diverse range of Mureidomycin analogues with potentially improved properties. psu.eduresearchgate.net The substrate promiscuity of some biosynthetic enzymes, such as nonribosomal peptide synthetases (NRPSs), can be exploited in this process. researchgate.net Furthermore, a solid-phase approach to synthesize analogues of Mureidomycin has been developed, providing a chemical route to complement biosynthetic methods for generating novel derivatives. tandfonline.com The creation of combinatorial libraries based on the Mureidomycin scaffold has already yielded biologically active compounds, highlighting the potential of this strategy for drug discovery. psu.edu
Devising Strategies to Overcome and Prevent Antimicrobial Resistance to this compound
A crucial aspect of developing any new antibiotic is to anticipate and address the potential for antimicrobial resistance. wikipedia.orgzonmw.nl Bacteria can develop resistance through various mechanisms, including limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell. nih.govmdpi.comreactgroup.orgnih.gov
For this compound, which targets the essential enzyme MraY, resistance could potentially arise from mutations in the mraY gene that alter the drug-binding site. nih.gov Another possible mechanism is the reduced permeability of the bacterial cell envelope, preventing the antibiotic from reaching its intracellular target. reactgroup.org Additionally, bacteria can acquire resistance genes through horizontal gene transfer, allowing resistance to spread rapidly through a population. wikipedia.org
To counter these potential resistance mechanisms, several strategies can be employed. The development of this compound analogues with enhanced membrane permeability, as discussed earlier, is a key approach to bypass resistance due to reduced uptake. mdpi.com Furthermore, combination therapy, where this compound is co-administered with another antibiotic that has a different mechanism of action, could be an effective strategy. nih.gov This can create a synergistic effect and reduce the likelihood of resistance emerging. nih.gov
Another proactive approach is the development of resistance-modifying agents that could be used alongside this compound. These agents could, for example, inhibit efflux pumps or enzymes that might inactivate the antibiotic. reactgroup.org Continuous surveillance and understanding of the molecular mechanisms of resistance as they emerge will be critical for the long-term viability of this compound and its derivatives as therapeutic agents. multidisciplinaryfrontiers.com
Exploring Synergistic Effects of this compound with Other Antimicrobial Agents
The exploration of synergistic antimicrobial combinations is a critical strategy in combating the rise of antibiotic-resistant bacteria. For this compound, an antibiotic that targets the foundational stages of bacterial cell wall synthesis, this approach holds significant promise. While direct studies on the synergistic effects of this compound are not extensively documented, its mechanism of action provides a strong rationale for potential synergy with other classes of antibiotics, particularly those that also disrupt peptidoglycan synthesis or other essential cellular processes.
This compound is a member of the mureidomycin class of antibiotics, which exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). soton.ac.ukresearchgate.netuni-tuebingen.de This enzyme is pivotal in the early intracellular stages of peptidoglycan synthesis, catalyzing the transfer of the phospho-MurNAc-pentapeptide from its precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403). soton.ac.ukasm.org This initial step is essential for the subsequent assembly of the peptidoglycan layer, which is vital for maintaining the structural integrity of the bacterial cell. The inhibition of MraY by mureidomycins effectively halts the production of new peptidoglycan units, leading to a weakened cell wall and eventual cell lysis. asm.orgontosight.ai
The principle of synergistic activity often relies on targeting a metabolic pathway or cellular structure at multiple points. In the context of this compound, combining it with antibiotics that inhibit later stages of peptidoglycan synthesis could lead to a more potent bactericidal effect than either agent alone. For instance, β-lactam antibiotics, such as penicillins and cephalosporins, inhibit the final transpeptidation step of peptidoglycan cross-linking, which occurs on the outer surface of the cell membrane. A combination of this compound and a β-lactam would create a dual blockade of this essential pathway—one at the beginning and one at the end. This two-pronged attack could overwhelm the bacterium's ability to repair its cell wall, potentially leading to enhanced killing and a lower likelihood of resistance development.
Research into other inhibitors of peptidoglycan synthesis supports this hypothesis. For example, Murgocil, an inhibitor of the MurG enzyme which acts at a later stage than MraY, has demonstrated synergistic activity with β-lactam antibiotics. nih.gov Similarly, studies on other MraY inhibitors have shown potential for synergy. Research on antimicrobial triazinedione inhibitors that target the MraY translocase has revealed synergistic effects when combined with bacitracin. rsc.org Bacitracin itself inhibits a later step in the lipid cycle of peptidoglycan synthesis by preventing the recycling of the undecaprenyl pyrophosphate carrier molecule. oup.com
Furthermore, antimicrobial peptides (AMPs) have shown synergistic effects with conventional antibiotics by disrupting the bacterial membrane, which can facilitate the entry of other drugs. xmu.edu.cnnih.gov A combination of this compound with an AMP could therefore enhance its access to the intracellular target, MraY. The potential for such combinations highlights a promising avenue for future research to expand the therapeutic utility of this compound.
The following table summarizes research findings on the synergistic effects of antibiotics that target peptidoglycan synthesis, providing a basis for hypothesizing the potential synergistic partners for this compound.
| Antibiotic/Inhibitor | Synergistic Partner | Target Organism(s) | Observed Effect | Reference |
| Antimicrobial triazinediones (MraY inhibitors) | Bacitracin | Not specified in abstract | Implied synergistic effects, suggesting a new mechanism of action. | rsc.org |
| Murgocil (MurG inhibitor) | β-lactam antibiotics | Staphylococcus aureus | Effective inhibition of peptidoglycan synthesis and synergistic activity. | nih.gov |
| Vancomycin (Glycopeptide) | Amoxicillin (β-lactam) | Mycobacterium tuberculosis | Enhanced susceptibility in strains lacking certain enzymes. | frontiersin.org |
| Carbapenems (β-lactam) | Rifampicin | Rifampicin-resistant Mycobacterium tuberculosis | Synergistic effect observed against resistant clinical isolates. | frontiersin.org |
These examples from related compounds underscore the potential for this compound to be a valuable component of combination therapies. Future in-vitro and in-vivo studies are warranted to systematically investigate these potential synergistic pairings and to elucidate the underlying mechanisms of interaction.
Q & A
Q. What are the primary structural characteristics of Mureidomycin B, and which analytical techniques are most effective for its identification?
this compound belongs to the uridyl peptide antibiotic family, characterized by a uridine monophosphate core linked to a peptide chain. Structural elucidation typically employs nuclear magnetic resonance (NMR) for backbone connectivity and stereochemical determination, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for distinguishing this compound from analogs like sansanmycins or napsamycins due to subtle differences in peptide side chains .
Q. How is the biosynthesis pathway of this compound organized in Streptomyces species?
The biosynthetic gene cluster (BGC) of this compound includes genes encoding nonribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes like N-acetyltransferases. Key steps involve the assembly of the uridine core, peptide chain elongation, and post-translational modifications. Comparative genomic analysis with related antibiotics (e.g., sansanmycins) reveals conserved regions in the BGC, particularly in uridine activation modules .
Q. What experimental approaches are recommended for isolating this compound from microbial cultures?
Isolation protocols typically involve fermentation of Streptomyces strains under optimized conditions (e.g., pH 7.0, 28°C), followed by solvent extraction (ethyl acetate or butanol) and purification via silica gel chromatography or reverse-phase HPLC. Bioactivity-guided fractionation using antimicrobial assays against Pseudomonas aeruginosa is critical for identifying active fractions .
Advanced Research Questions
Q. How can heterologous expression of the this compound gene cluster be optimized in non-native hosts like Streptomyces roseosporus?
Heterologous expression requires cloning the entire BGC into a shuttle vector (e.g., BAC or cosmic vectors) and introducing it into a host with compatible transcriptional machinery. Co-expression of exogenous regulators (e.g., ssaA) can activate cryptic clusters. Challenges include codon bias, promoter compatibility, and toxicity of intermediates. Recent studies achieved a 3.5-fold yield increase by integrating the ssaA regulator into S. roseosporus .
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
Discrepancies in minimum inhibitory concentrations (MICs) may arise from variations in peptide side chains or acetylation patterns. Methodological solutions include:
Q. How can transcriptional activation mechanisms of this compound biosynthesis be systematically investigated?
Transcriptional profiling (RNA-seq) under inducing vs. non-inducing conditions identifies differentially expressed genes. Chromatin immunoprecipitation (ChIP-seq) of regulatory proteins (e.g., SsaA) pinpoints binding sites within the BGC. CRISPR-interference (CRISPRi) can silence candidate regulators to validate their role in cluster activation .
Q. What computational tools are effective for predicting this compound analogs in understudied Streptomyces genomes?
Genome mining tools like antiSMASH and PRISM detect BGCs with homology to known uridyl peptide clusters. Molecular networking (GNPS platform) correlates MS/MS spectra across strains to identify novel analogs. Phylogenetic analysis of NRPS/PKS domains helps prioritize strains for experimental validation .
Data Presentation and Interpretation
Q. How should researchers structure discussions on conflicting data in this compound studies?
Follow the framework outlined in :
- Contradictions : Compare bioactivity or yield data across studies, noting variables like fermentation conditions or strain genetic background.
- Limitations : Acknowledge technical constraints (e.g., low yields in heterologous hosts).
- Hypotheses : Propose mechanisms (e.g., epigenetic regulation) for unresolved observations. Example: Liu et al. (2021) attributed yield variability to the host’s native regulatory networks competing with exogenous ssaA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
